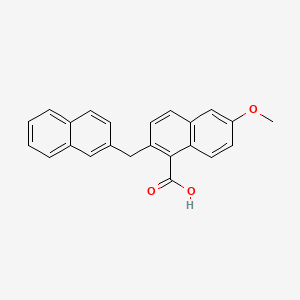![molecular formula C21H18ClNO3 B14295321 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one CAS No. 113590-95-7](/img/structure/B14295321.png)
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one is a synthetic organic compound characterized by its unique structure, which includes a pyridine ring substituted with benzyloxy groups and a chloroethanone moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of benzyloxy groups through nucleophilic substitution reactions. The final step involves the chlorination of the ethanone moiety under controlled conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The chloro group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted pyridine derivatives.
Applications De Recherche Scientifique
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-[4-Benzyloxy-5-methoxypyridin-2-yl]-2-chloroethan-1-one
- 1-[4,5-Dimethoxypyridin-2-yl]-2-chloroethan-1-one
- 1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-bromoethan-1-one
Uniqueness
1-[4,5-Bis(benzyloxy)pyridin-2-yl]-2-chloroethan-1-one is unique due to its specific substitution pattern on the pyridine ring and the presence of the chloroethanone moiety
Propriétés
Numéro CAS |
113590-95-7 |
|---|---|
Formule moléculaire |
C21H18ClNO3 |
Poids moléculaire |
367.8 g/mol |
Nom IUPAC |
1-[4,5-bis(phenylmethoxy)pyridin-2-yl]-2-chloroethanone |
InChI |
InChI=1S/C21H18ClNO3/c22-12-19(24)18-11-20(25-14-16-7-3-1-4-8-16)21(13-23-18)26-15-17-9-5-2-6-10-17/h1-11,13H,12,14-15H2 |
Clé InChI |
BQZOMSQKKRKZMX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2=CC(=NC=C2OCC3=CC=CC=C3)C(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~1~,N~3~-Bis(2-aminoethyl)-2-[(4-aminophenyl)methyl]propanediamide](/img/structure/B14295242.png)
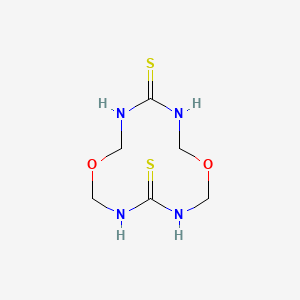
![1-[4-(2-Hydroxypropan-2-yl)phenyl]but-2-en-1-one](/img/structure/B14295256.png)

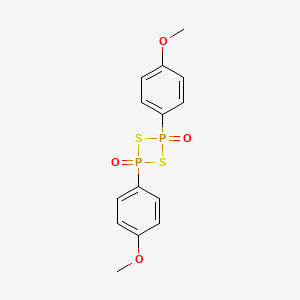
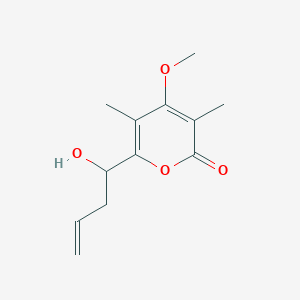

![Ethyl 3,5-dichloro-4-{[(pentadecyloxy)carbonyl]oxy}benzoate](/img/structure/B14295291.png)

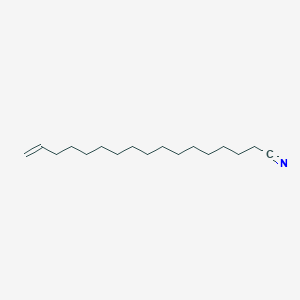

![5-Decyl-2-{4-[(2-fluorodecyl)oxy]phenyl}pyrimidine](/img/structure/B14295322.png)

